An In-depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH: A Key Building Block for Advanced Peptide Synthesis and Drug Development
An In-depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH: A Key Building Block for Advanced Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-L-4-(propargyloxycarbonylamino)-phenylalanine, commonly abbreviated as Boc-L-Phe(4-NH-Poc)-OH, is a specialized amino acid derivative designed for advanced applications in peptide chemistry, particularly in the construction of complex peptides and bioconjugates. Its unique structure, featuring a terminal alkyne group, makes it an invaluable tool for "click chemistry," a powerful and versatile method for molecular assembly.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-L-Phe(4-NH-Poc)-OH. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).
Chemical Structure and Properties
Boc-L-Phe(4-NH-Poc)-OH is an L-phenylalanine derivative with two key modifications. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in solid-phase peptide synthesis (SPPS) that is readily cleaved under acidic conditions. The para-amino group of the phenylalanine side chain is acylated with a propargyloxycarbonyl (Poc) group. This Poc group contains a terminal alkyne, which is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Chemical Structure
Systematic Name: N-α-(tert-Butoxycarbonyl)-L-4-(propargyloxycarbonylamino)-phenylalanine
Chemical Formula: C₁₈H₂₂N₂O₆[1][2]
Molecular Weight: 362.38 g/mol [1]
SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--Cc1ccc(cc1)NC(=O)OCC#C[2]
Physicochemical Properties
Quantitative physicochemical data for Boc-L-Phe(4-NH-Poc)-OH is not extensively available in public literature. However, the properties of related, structurally similar compounds can provide useful reference points.
| Property | Value | Source |
| CAS Number | 2576508-03-5 | [1][2] |
| Appearance | Typically a white to off-white solid | |
| Purity | >96% (as specified by commercial suppliers) | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | |
| Melting Point | Data not available. For comparison, Boc-L-Phe-OH melts at 85-87 °C. | |
| Optical Rotation | Data not available. |
Applications in Research and Drug Development
The primary utility of Boc-L-Phe(4-NH-Poc)-OH lies in its role as a versatile building block for the synthesis of modified peptides and bioconjugates.
Peptide Synthesis and Modification
Boc-L-Phe(4-NH-Poc)-OH is designed for incorporation into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). Once incorporated, the alkyne-bearing side chain serves as a reactive handle for post-synthetic modification via click chemistry. This allows for the site-specific introduction of a wide variety of functionalities, including:
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Fluorescent dyes and imaging agents: for studying peptide localization and trafficking.
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Polyethylene glycol (PEG) chains: to improve solubility and pharmacokinetic properties.
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Cytotoxic payloads: for the creation of targeted drug delivery systems.
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Other biomolecules: such as carbohydrates or nucleic acids, to create complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
A significant application of this compound is in the development of ADCs.[1] The alkyne group can be used to "click" a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. This targeted peptide can then be conjugated to an antibody, resulting in an ADC that selectively delivers the cytotoxic payload to tumor tissues, minimizing off-target toxicity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a peptide containing Boc-L-Phe(4-NH-Poc)-OH and its subsequent modification via click chemistry.
Synthesis of a Peptide Containing Boc-L-Phe(4-NH-Poc)-OH via Boc-SPPS
This protocol outlines the general steps for incorporating Boc-L-Phe(4-NH-Poc)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
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Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
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Boc-protected amino acids, including Boc-L-Phe(4-NH-Poc)-OH
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Coupling reagent (e.g., HBTU, HATU)
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Scavengers (e.g., triisopropylsilane, water)
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Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (use with extreme caution in a specialized apparatus)
Protocol:
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Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
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First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
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Peptide Chain Elongation (Iterative Cycle): a. Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF. b. Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 5-10% solution of DIEA in DMF. Wash the resin with DMF. c. Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (including Boc-L-Phe(4-NH-Poc)-OH at the desired position) with a coupling reagent (e.g., HBTU) and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. d. Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. e. Repeat: Repeat steps 3a-3d for each subsequent amino acid in the sequence.
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Final Cleavage and Deprotection: After the final coupling step and Boc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers. (Caution: HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions).
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide Containing the Poc Group
This protocol describes the "clicking" of an azide-containing molecule to the alkyne side chain of the peptide synthesized in the previous step. This can be performed with the peptide still attached to the resin (on-resin) or after cleavage and purification (in-solution).
Materials:
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Peptide containing the L-Phe(4-NH-Poc) residue
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Azide-containing molecule (e.g., a fluorescent dye, a drug molecule)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand
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Solvent (e.g., DMF, a mixture of water and a co-solvent like DMSO or t-butanol)
Protocol (In-Solution):
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Dissolve Reactants: Dissolve the purified peptide containing the alkyne group in a suitable solvent system (e.g., water/DMSO).
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Add Azide (B81097): Add the azide-containing molecule to the peptide solution. A slight molar excess of the azide is often used.
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Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO₄ and the copper ligand (e.g., THPTA) in water.
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Initiate Reaction: Add the catalyst solution to the peptide/azide mixture. Then, add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.
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Reaction Incubation: Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.
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Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.
Caption: Experimental workflow for CuAAC click chemistry.
Signaling Pathways and Logical Relationships
Boc-L-Phe(4-NH-Poc)-OH is a synthetic building block and, as such, does not have a direct role in biological signaling pathways. Its significance lies in its ability to facilitate the creation of molecules that can interact with and modulate these pathways. For example, a peptide synthesized using this amino acid could be designed to bind to a specific cell surface receptor, and the click chemistry handle could be used to attach a therapeutic agent that, upon internalization, affects a downstream signaling cascade.
The logical relationship of Boc-L-Phe(4-NH-Poc)-OH in the context of drug development is as a critical linker component that enables the modular and efficient assembly of complex, targeted therapeutic agents.
Caption: Logical relationship of Boc-L-Phe(4-NH-Poc)-OH in drug development.
Conclusion
Boc-L-Phe(4-NH-Poc)-OH is a highly valuable and versatile tool for modern peptide chemistry and drug development. Its ability to be readily incorporated into peptides via standard SPPS, combined with the bioorthogonal reactivity of its alkyne-containing side chain, provides a powerful platform for the site-specific modification of peptides and the construction of complex bioconjugates. For researchers and scientists in the field of drug discovery, particularly those focused on targeted therapies and ADCs, a thorough understanding of the properties and applications of this key building block is essential for innovation and success.

